Eprosartan Myslate
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Overview
Description
Eprosartan mesylate is a pharmaceutical compound primarily used for the treatment of hypertensionBy blocking the action of angiotensin II, a hormone that causes blood vessels to constrict, eprosartan mesylate helps to relax blood vessels, thereby lowering blood pressure and improving blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eprosartan mesylate can be synthesized through various methods. One common approach involves dissolving or suspending eprosartan in glacial acetic acid, followed by the addition of methanesulfonic acid. The solution is then stirred to obtain eprosartan mesylate in glacial acetic acid. The precipitated solid is filtered to obtain the final product .
Industrial Production Methods: Industrial production of eprosartan mesylate often involves techniques to enhance its solubility and dissolution rate. Methods such as micronization, nanoparticle formation, solubilization with surfactants, and encapsulation with hydrophilic polymeric wall materials are employed to improve its bioavailability .
Chemical Reactions Analysis
Types of Reactions: Eprosartan mesylate primarily undergoes substitution reactions. It is not metabolized by the cytochrome P450 system and is mainly excreted as an unchanged drug .
Common Reagents and Conditions: The synthesis of eprosartan mesylate involves reagents such as glacial acetic acid and methanesulfonic acid. The reaction conditions typically include temperatures ranging from 10°C to 110°C .
Major Products: The primary product of these reactions is eprosartan mesylate itself, which is used in pharmaceutical formulations for the treatment of hypertension .
Scientific Research Applications
Eprosartan mesylate has a wide range of scientific research applications:
Mechanism of Action
Eprosartan mesylate exerts its effects by blocking the binding of angiotensin II to the AT1 receptor found in many tissues, such as vascular smooth muscle and the adrenal gland. This blockade prevents the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation and reduced blood pressure . Additionally, eprosartan mesylate inhibits norepinephrine production, further contributing to blood pressure reduction .
Comparison with Similar Compounds
- Losartan
- Valsartan
- Telmisartan
- Olmesartan
Comparison: Eprosartan mesylate is unique among angiotensin II receptor antagonists due to its non-biphenyl, non-tetrazole structure. Studies have shown that eprosartan mesylate has a greater systolic blood pressure reduction compared to losartan and is equally effective as enalapril and telmisartan in managing hypertension . Its favorable efficacy and tolerability make it a valuable option for treating essential hypertension, especially in patients with isolated systolic hypertension .
Properties
Molecular Formula |
C24H28N2O7S2 |
---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
4-[[2-butyl-5-[(Z)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid |
InChI |
InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12-; |
InChI Key |
DJSLTDBPKHORNY-UWRQUICRSA-N |
Isomeric SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(/CC3=CC=CS3)\C(=O)O.CS(=O)(=O)O |
Canonical SMILES |
CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O |
Origin of Product |
United States |
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